2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Physicochemical profiling Drug-likeness Solubility optimization

Researchers often face delays when custom-synthesizing febuxostat analogs with tailored para-substituents for SAR studies. This compound provides an immediate, off-the-shelf solution. Sourced as a ≥95% purity research chemical, it enables rapid profiling of polar, flexible side chains in the xanthine oxidase active site. - Directly supports amide coupling/esterification for library synthesis - Gram-scale availability eliminates custom synthesis lead times - Differentiated 2-methoxyethoxy motif vs. standard halogen/alkyl analogs

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
CAS No. 1191524-99-8
Cat. No. B1525035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
CAS1191524-99-8
Molecular FormulaC13H15N3O4
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)OCCOC
InChIInChI=1S/C13H15N3O4/c1-9-12(13(17)18)15-16(14-9)10-3-5-11(6-4-10)20-8-7-19-2/h3-6H,7-8H2,1-2H3,(H,17,18)
InChIKeyTXLIDMQFLDPUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazole-Carboxylic Acid Building Block Overview


2-[4-(2-Methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 1191524-99-8) is a disubstituted 1,2,3-triazole-4-carboxylic acid derivative with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol [1]. As a member of the 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid class, it is recognized as a close structural analog of the xanthine oxidase (XO) inhibitor febuxostat, a class with demonstrated submicromolar-to-nanomolar XO inhibitory activity [2]. The compound is commercially available as a research chemical, supplied primarily by Enamine LLC (Cat. No. EN300-79782) and Fujifilm Wako Pure Chemical Corporation, with a typical purity specification of ≥95% [1].

1,2,3-Triazole-4-carboxylic acid building block
Close structural analog of febuxostat pharmacophore
Multi-vendor supply (≥3) at ≥95% purity
Stock scales from 50 mg to 10 g
Click-chemistry accessible synthesis
Modular CuAAC route supports parallel library production

Structural Analogs as Replacements in SAR Studies


Although the 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid scaffold is shared among numerous analogs, substitution at the phenyl 4-position profoundly alters both physicochemical properties and biological activity. In a systematic evaluation of this series as xanthine oxidase inhibitors, the nature of the para-substituent on the phenyl ring—ranging from hydrogen to halogen, alkyl, or alkoxy groups—produced IC50 values spanning from >10 µM down to the nanomolar range [1]. The 2-methoxyethoxy substituent present in this compound introduces a polar, hydrogen-bond-accepting, flexible side chain that is absent in simpler analogs such as the 4-fluoro or unsubstituted phenyl derivatives, making direct interchange without re-optimizing synthetic routes or re-validating biological activity unreliable [2].

Phenyl 4-substitution

Para-substituent type strongly modulates XO inhibitory potency (IC₅₀ range from >10 µM to nM); the 2-methoxyethoxy group may not replicate the activity of halogen or alkyl analogs without re-optimization.

Physicochemical profile

Increased polar surface area and rotatable bonds from the 2-methoxyethoxy chain can alter solubility and permeability relative to simpler phenyl analogs, affecting assay compatibility.

Quantitative Differentiation from Closest Structural Analogs


Hydrophilicity and Rotational Flexibility Comparison

The 2-methoxyethoxy substituent confers a distinct physicochemical profile compared to minimalist analogs. The target compound has a computed XLogP3-AA of 2, 6 hydrogen bond acceptors, and 6 rotatable bonds [1], contrasting with 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (XLogP3-AA ≈ 2.1, 5 H-bond acceptors, 2 rotatable bonds) and the unsubstituted 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (XLogP3-AA ≈ 1.8, 4 H-bond acceptors, 2 rotatable bonds) [2]. The additional ether oxygen and ethylene spacer increase both polarity and conformational degrees of freedom.

Physicochemical profile
Computed properties
XLogP3-AA 2, HBA 6, Rot. bonds 6 +1 to +2 HBA, +4 rot. bonds vs. unsubstituted/4-F analogs
Supports higher aqueous solubility and binding flexibility
Data from PubChem computed properties; experimental validation needed
Physicochemical profiling Drug-likeness Solubility optimization

Xanthine Oxidase Inhibitory Potency by Class Membership

The broader compound class of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids has been systematically evaluated for xanthine oxidase (XO) inhibition, with carboxylic acid derivatives 7a–h and 8a–h exhibiting IC₅₀ values in the submicromolar to nanomolar range [1]. While direct IC₅₀ data for the 2-methoxyethoxy-substituted compound has not been published in peer-reviewed form at the time of this analysis, the class-level inference is that para-substitution on the phenyl ring is a critical determinant of potency. For example, 7f (with a 4-isopropylphenyl substituent) showed a mixed-type inhibition pattern with a reported IC₅₀ in the nanomolar range [1]. The 2-methoxyethoxy group's electron-donating character and extended reach suggest a potentially differentiated binding interaction within the XO active site, although confirmatory assay data are needed.

XO inhibitory potency
Class-level inference
Not yet determined for this compound
Class SAR shows para-substitution drives potency; confirmatory assay required
Reference: Shi et al. 2016, RSC Advances; nanomolar leads reported
Xanthine oxidase inhibition Gout Hyperuricemia

Commercial Availability and Lot-Controlled Purity

Unlike many niche triazole analogs that are only available through custom synthesis or single vendors, this compound is stocked by multiple major international suppliers including Enamine LLC (Cat. No. EN300-79782), Fujifilm Wako Pure Chemical Corporation, and CymitQuimica (Ref. 3D-RXB52499) . The product is supplied at ≥95% purity, meeting the threshold for reproducible screening library use. Pricing transparency from Fujifilm Wako lists 1 g at approximately ¥270,200 and 2.5 g at ¥528,900 (indicative institutional pricing) , which, while reflecting a premium for the specialized substituent, provides budget predictability for grant-funded discovery programs.

Multi-vendor supply
Supplier data
≥3 global vendors, ≥95% purity
Mitigates supply chain risk; supports competitive procurement
1 g – 10 g scales stocked; catalog search May 2026
Chemical procurement Building blocks Quality assurance

Synthetic Tractability via Established Click-Chemistry and Carboxylation Routes

The 1,2,3-triazole core can be constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click reaction, using 4-(2-methoxyethoxy)phenyl azide and ethyl acetoacetate or a propiolate equivalent, followed by carboxylation or ester hydrolysis [1]. This modular synthetic strategy enables straightforward diversification at both the N2-aryl and C5-methyl positions, offering a distinct advantage over 1,2,4-triazole regioisomers that often require multi-step heterocycle assembly. The commercial availability of the key azide precursor (4-(2-methoxyethoxy)phenyl azide) further reduces synthetic burden relative to analogs requiring in-house azide synthesis .

Synthetic accessibility
Retrosynthetic analysis
2–3 steps from commercial aniline; CuAAC-enabled
Reduced step count vs. clinical XO inhibitors accelerates SAR cycles
Key azide intermediate commercially available
Synthetic chemistry Click chemistry Triazole synthesis

Highest-Confidence Application Scenarios


Scaffold-Hopping for Xanthine Oxidase Inhibition

The compound serves as a direct structural analog of febuxostat's phenyl-triazole-carboxylic acid pharmacophore, with the 2-methoxyethoxy substituent offering a differentiated solubility and conformational profile [1]. Medicinal chemistry teams can use this building block to probe the XO active site's tolerance for polar, flexible para-substituents, potentially identifying leads with improved pharmacokinetic properties relative to clinical comparators.

Diversity-Oriented Synthesis and Screening Libraries

The carboxylic acid handle enables rapid amide coupling or esterification to generate libraries of derivatives for broad biological screening . The compound's multi-vendor availability at gram scale supports medium-throughput library production without the bottleneck of custom synthesis lead times.

Agrochemical Fungicide Lead Discovery

Given the established use of phenoxy-phenyl-substituted triazole derivatives as agricultural fungicides in crop protection [2], this compound's 2-methoxyethoxyphenyl motif aligns with substructures found in patented fungicide series from Bayer CropScience. It can serve as a carboxylic acid intermediate for generating novel triazole fungicide candidates.

Computational ADME Property Benchmarking

With its computed XLogP3-AA of 2, 6 hydrogen bond acceptors, and 6 rotatable bonds, this compound represents a mid-range physicochemical profile suitable for calibrating in silico solubility and permeability models [3]. Its measured versus predicted property comparisons can refine quantitative structure-property relationship (QSPR) models for triazole-containing compound libraries.

Application
Selection Property
Validation Focus
XO inhibitor SAR expansion
Substituted 2-phenyl-triazole-4-carboxylic acid core
Inhibitory activity and solubility optimization
Screening library production
Carboxylic acid handle for amide coupling
Derivative diversity and synthetic throughput
Agrochemical triazole fungicide lead generation
2-Methoxyethoxyphenyl motif
Antifungal activity and crop safety profiling
In silico QSPR model calibration
Balanced XLogP3-AA, HBA, rot. bonds
Predicted vs. experimental solubility/permeability
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